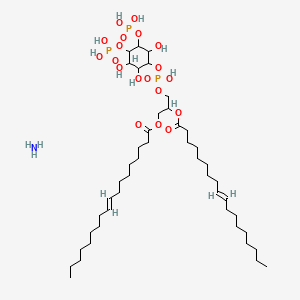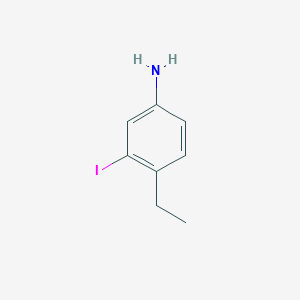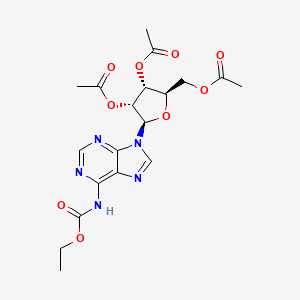
1,2-dioleoyl-sn-glycero-3-phospho-(1'-Myo-inositol-4',5'-bisphosphate) (aMMoniuM salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt): is a phosphoinositide, a type of phospholipid that plays a critical role in cellular signaling. This compound is a minor component of cell membranes but is essential for various cellular processes, including signal transduction and membrane trafficking .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) typically involves the esterification of glycerol with oleic acid, followed by phosphorylation and subsequent attachment of the inositol ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes stringent quality control measures to ensure the compound’s purity and stability. The final product is usually lyophilized and stored at low temperatures to maintain its integrity .
Chemical Reactions Analysis
Types of Reactions: 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. These reactions are crucial for its role in cellular signaling .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by phospholipase C, resulting in the formation of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).
Phosphorylation: Involves kinases such as PI 3-kinase, converting it to PI (3,4,5)P3.
Dephosphorylation: Catalyzed by phosphatases, reverting it to its original form.
Major Products: The major products formed from these reactions include IP3, DAG, and PI (3,4,5)P3, all of which are vital for downstream signaling pathways .
Scientific Research Applications
1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) is extensively used in scientific research due to its role in cellular signaling. Its applications include:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Investigated for its role in cellular processes such as endocytosis, exocytosis, and cytoskeletal rearrangements.
Medicine: Explored for its potential in drug delivery systems and as a target for therapeutic interventions in diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mechanism of Action
The compound exerts its effects by acting as a substrate for various enzymes involved in cellular signaling pathways. It is hydrolyzed by phospholipase C to produce IP3 and DAG, which then activate downstream signaling components such as protein kinase C and calcium channels. Additionally, it can be phosphorylated by PI 3-kinase to form PI (3,4,5)P3, which activates the AKT pathway, crucial for cell survival and proliferation .
Comparison with Similar Compounds
- 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’-bisphosphate) (ammonium salt)
- 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,5’-bisphosphate) (ammonium salt)
- 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) (ammonium salt)
Uniqueness: 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) is unique due to its specific role in the IP3/DAG pathway and its ability to be phosphorylated to form PI (3,4,5)P3, making it a critical component in multiple signaling pathways .
Properties
Molecular Formula |
C45H88NO19P3 |
|---|---|
Molecular Weight |
1040.1 g/mol |
IUPAC Name |
azane;[3-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C45H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)59-35-37(61-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-60-67(57,58)64-43-40(48)41(49)44(62-65(51,52)53)45(42(43)50)63-66(54,55)56;/h17-20,37,40-45,48-50H,3-16,21-36H2,1-2H3,(H,57,58)(H2,51,52,53)(H2,54,55,56);1H3/b19-17+,20-18+; |
InChI Key |
FWDOQVLMXPDBBT-ZGWGUCJNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















